molecular formula C9H11ClO3S B15311397 (2-Ethoxyphenyl)methanesulfonyl chloride

(2-Ethoxyphenyl)methanesulfonyl chloride

Cat. No.: B15311397
M. Wt: 234.70 g/mol
InChI Key: ZGDBCOVXJFWHHC-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-ethoxyphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethoxyphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2-ethoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group of 2-ethoxyphenol with the methanesulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.

    Reduction Reactions: It can be reduced to (2-ethoxyphenyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to (2-ethoxyphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide

Major Products Formed

    Sulfonamide Derivatives: Formed from reactions with amines

    Sulfonate Ester Derivatives: Formed from reactions with alcohols

    (2-Ethoxyphenyl)methanesulfonic Acid: Formed from oxidation reactions

Scientific Research Applications

(2-Ethoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into various compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog without the ethoxyphenyl group.

    Tosyl Chloride: Contains a toluene sulfonyl group instead of the methanesulfonyl group.

    Trifluoromethanesulfonyl Chloride: Contains a trifluoromethanesulfonyl group, making it more reactive.

Uniqueness

(2-Ethoxyphenyl)methanesulfonyl chloride is unique due to the presence of the ethoxyphenyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis for introducing the methanesulfonyl group into specific molecular frameworks.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

(2-ethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-2-13-9-6-4-3-5-8(9)7-14(10,11)12/h3-6H,2,7H2,1H3

InChI Key

ZGDBCOVXJFWHHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CS(=O)(=O)Cl

Origin of Product

United States

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